

A Comparative Cost-Benefit Analysis of N-Methyldioctylamine and Other Commercial Extractants

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Compound of Interest

Compound Name: *N-Methyldioctylamine*

Cat. No.: *B1208299*

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In the realms of hydrometallurgy, pharmaceutical purification, and chemical synthesis, the selection of an appropriate solvent extractant is a critical decision that directly impacts process efficiency, product purity, and overall economic viability. **N-Methyldioctylamine** (MDOA), a tertiary amine, presents itself as a compelling option among a field of established commercial extractants. This guide provides a comprehensive cost-benefit analysis of MDOA in comparison to other widely used commercial extractants, namely Tri-n-octylamine (TOA) and the commercial blend Alamine 336.

This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear comparison of performance, cost, and application-specific considerations. While direct, side-by-side comparative experimental data for MDOA against other extractants is limited in publicly available literature, this guide synthesizes available data, outlines a clear experimental protocol for independent evaluation, and provides a framework for making an informed decision based on the specific needs of a given application.

Physical and Chemical Properties: A Side-by-Side Look

A fundamental understanding of the physical and chemical properties of an extractant is the first step in assessing its suitability for a particular separation process. The following table summarizes the key properties of **N-Methyldioctylamine**, Tri-n-octylamine, and Alamine 336.

Property	N-Methyldioctylamine (MDOA)	Tri-n-octylamine (TOA)	Alamine 336
CAS Number	4455-26-9[1][2][3]	1116-76-3[4][5]	68814-95-9 (approx.) [6]
Molecular Formula	C17H37N[3][7][8][9]	C24H51N[4][10]	Mixture of C8-C10 trialkyl amines[6]
Molecular Weight	255.48 g/mol [3][9][11]	353.67 g/mol [4][5]	Variable (approx. 395.75 g/mol) [6]
Density	0.793 g/mL at 25 °C[1][8]	0.809 g/mL at 25 °C[5]	~0.821 g/cm3 [6]
Boiling Point	162-165 °C at 15 mmHg[1][8]	366 °C[4]	~466.2 °C[6]
Appearance	Clear colourless to yellow liquid[1][2]	Colorless to yellowish clear oily liquid[10][12]	Colorless or yellowish transparent oily liquid[6]

Performance Comparison: Extraction Efficiency and Selectivity

The performance of an extractant is paramount and is typically evaluated based on its extraction efficiency, selectivity for the target molecule, loading capacity, and stripping efficiency. As a tertiary amine, **N-Methyldioctylamine** is expected to exhibit performance characteristics similar to Tri-n-octylamine. Tertiary amines are known for their high selectivity in certain metal separations, such as cobalt from nickel in chloride systems.[13]

The following table presents a summary of reported extraction efficiencies for TOA and Alamine 336 for specific metal ions. It is important to note that these values are highly dependent on experimental conditions such as aqueous phase composition, pH, extractant concentration, and organic diluent.

Target Ion	Extractant	Extraction Efficiency (%)	Key Experimental Conditions
Cobalt (II)	Tri-n-octylamine (TOA)	76.7 ^[14]	1.5 M TOA in kerosene, aqueous phase: 3 M HCl, 1.5 M KCl
Uranium (VI)	Alamine 336	~99 ^[15]	0.2 M Alamine 336 in kerosene, aqueous phase: pH 1
Sulfuric Acid	Alamine 336	94 ^[16]	40% Alamine 336 in isodecanol-Shell sol 2325, organic/aqueous ratio of 1.5:1

While specific quantitative data for MDOA is not available in the reviewed literature, its structural similarity to TOA suggests it would be an effective extractant for various metals and organic acids. The slightly lower steric hindrance around the nitrogen atom in MDOA compared to TOA could potentially lead to faster extraction kinetics.^[13] However, this may also be associated with lower selectivity in some cases.^[13]

Cost Analysis: A Key Factor in Process Viability

The cost of the extractant is a significant component of the overall operating cost of a solvent extraction process. The following table provides an overview of the publicly available price ranges for **N-Methyldioctylamine**, Tri-n-octylamine, and Alamine 336. It is important to note that prices can vary significantly based on purity, quantity, and supplier.

Extractant	Price Range (USD/kg)	Notes
N-Methyldioctylamine (MDOA)	~\$7.00 - \$186 (for 25ml)[1][17]	Prices vary significantly with quantity and supplier. Industrial-scale pricing is likely to be lower.
Tri-n-octylamine (TOA)	\$15 - \$17 (Reagent Grade)[4]	Industrial grade is available at a lower cost.
Alamine 336	~\$5.47 - \$15.30 (equivalent)[18][19]	As a commercial blend, it is often a more cost-effective option for industrial applications.

Experimental Protocol for Comparative Evaluation of Extractants

To facilitate a direct and objective comparison of **N-Methyldioctylamine** with other extractants for a specific application, the following generalized experimental protocol for the solvent extraction of a metal ion is provided. This protocol can be adapted to suit the specific requirements of the target molecule and the available analytical instrumentation.

Preparation of Solutions

- Aqueous Phase (Feed Solution):
 - Prepare a stock solution of the metal salt of interest (e.g., CoCl_2 , NiSO_4) at a known concentration in deionized water.
 - Adjust the pH of the aqueous feed solution to the desired level using a suitable acid (e.g., HCl , H_2SO_4) or base (e.g., NaOH). The optimal pH will depend on the metal being extracted.
- Organic Phase (Solvent):
 - Prepare solutions of **N-Methyldioctylamine**, Tri-n-octylamine, and Alamine 336 in a suitable organic diluent (e.g., kerosene, toluene) at various concentrations (e.g., 0.05 M,

0.1 M, 0.2 M). The choice of diluent can significantly impact extraction efficiency.

Extraction Procedure

- In a series of separatory funnels, add equal volumes of the aqueous feed solution and each of the prepared organic solutions (a 1:1 phase ratio is a common starting point).
- Shake each separatory funnel vigorously for a predetermined time (e.g., 5-15 minutes) to ensure thorough mixing and to allow the extraction to reach equilibrium.
- Allow the phases to separate completely.
- Carefully separate the aqueous phase (raffinate) from the organic phase (loaded solvent).

Analysis

- Determine the concentration of the metal ion in the aqueous phase before and after extraction using a suitable analytical technique (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)).
- The concentration of the metal ion in the organic phase can be determined by a mass balance calculation or by stripping the metal from the organic phase and analyzing the stripping solution.

Calculation of Extraction Efficiency

The extraction efficiency (E%) can be calculated using the following formula:

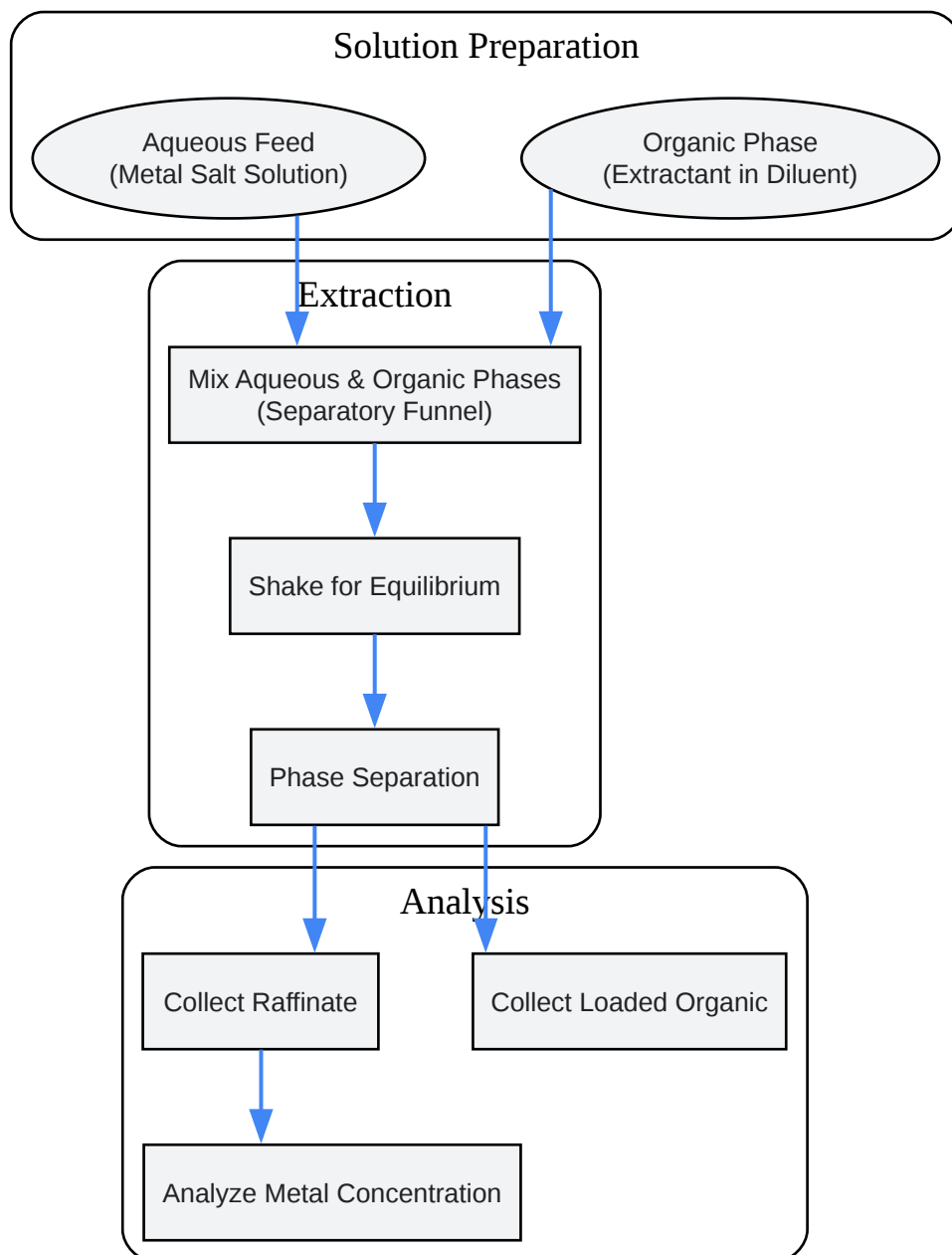
$$E\% = [(C_0 - C_e) / C_0] \times 100$$

Where:

- C_0 = Initial concentration of the metal ion in the aqueous phase
- C_e = Equilibrium concentration of the metal ion in the aqueous phase after extraction

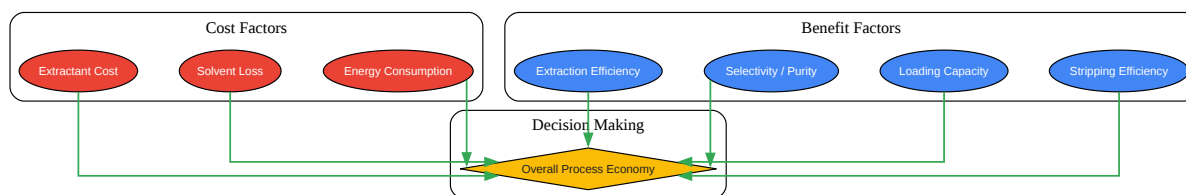
Visualizing the Process: Experimental Workflow and Cost-Benefit Logic

To further clarify the experimental process and the decision-making framework, the following diagrams are provided.



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A generalized workflow for a solvent extraction experiment.



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